1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that features a pyridazinone core, a pyrrolidinone ring, and a dimethoxyphenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidinone ring. Common reagents used in these reactions include hydrazine derivatives, ketones, and esters. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .
Scientific Research Applications
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one include other pyridazinone derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, pyridazinone derivatives are known for their diverse biological activities, such as antihypertensive, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[4-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-28-20-11-7-17(14-21(20)29-2)19-10-12-22(25-24-19)30-15-16-5-8-18(9-6-16)26-13-3-4-23(26)27/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBXKHGBLRISNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)N4CCCC4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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